5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde: is a chemical compound that features a pyrazole ring substituted with an oxan-4-yl group and a carbaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of a pyrazole derivative with an oxan-4-yl group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of a base catalyst and a suitable solvent to facilitate the formation of the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions may vary depending on the substituent, but typical reagents include halogens, alkylating agents, and acids.
Major Products Formed:
Oxidation: Formation of 5-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 5-(oxan-4-yl)-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In organic synthesis, 5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications .
Biology and Medicine: Its structure allows for interactions with biological targets, making it a candidate for drug discovery and development .
Industry: In the material science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its unique structure can impart desirable characteristics to the final product .
Mechanism of Action
The mechanism by which 5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde exerts its effects depends on its interactions with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pyrazole ring can interact with various enzymes or receptors, influencing biological pathways .
Comparison with Similar Compounds
- 5-(oxan-4-yl)-1,2-oxazol-3-amine
- 5-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid
- 5-(oxan-4-yl)-4H,5H,6H-pyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid
Uniqueness: 5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of both an oxan-4-yl group and a carbaldehyde functional group on the pyrazole ring.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C9H12N2O2/c12-6-8-5-9(11-10-8)7-1-3-13-4-2-7/h5-7H,1-4H2,(H,10,11) |
InChI Key |
AKZLWYSPUQKEIS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC(=NN2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.